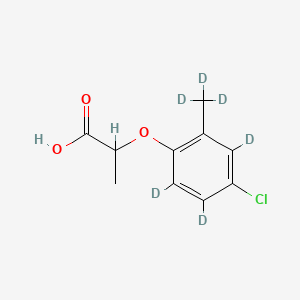

Mecoprop D6 (ring D3, methyl D3)

Vue d'ensemble

Description

Mecoprop D6 (ring D3, methyl D3) is a stable isotope-labelled compound . It is a reference material used in food and environmental analysis . The molecular formula of Mecoprop D6 is C10 2H6 H5 Cl O3 and its molecular weight is 220.68 .

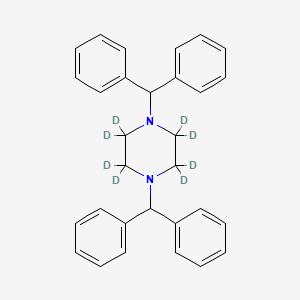

Molecular Structure Analysis

The molecular structure of Mecoprop D6 (ring D3, methyl D3) is represented by the formula C10 2H6 H5 Cl O3 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

Mecoprop D6 (ring D3, methyl D3) has a molecular weight of 220.68 . The search results do not provide further information on its physical and chemical properties.Applications De Recherche Scientifique

Environmental Impact and Degradation

Mecoprop, a widely used herbicide, has been the subject of various environmental studies due to its persistence in groundwater and soil. Research has identified specific bacterial strains, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, capable of degrading mecoprop and other related herbicides. These strains harbor tfd-like genes, suggesting a genetic basis for the biodegradation process (Smejkal et al., 2001). Moreover, the environmental fate and attenuation of mecoprop in the subsurface, particularly in groundwater, have been extensively reviewed, highlighting its persistence and the critical role of biodegradation as a destructive attenuation mechanism (Buss et al., 2006).

Photocatalytic Decomposition

The photocatalytic decomposition of mecoprop, especially when dissolved in water and sensitized by TiO2, leads to complete mineralization. The degradation intermediates and pathways have been analyzed, providing insights into the reaction mechanisms and potential applications in water treatment processes (Topalov et al., 2000).

Treatment Technologies

Membrane bioreactor (MBR) technology has been evaluated for treating mecoprop, among other herbicides, in wastewater. The technology has shown high efficacy in reducing herbicide concentrations and improving water quality parameters, positioning MBR as an environmentally friendly and efficient method for treating toxic herbicides (Ghoshdastidar & Tong, 2013).

Microbial and Nutrient Influences

The impact of herbicide concentration and the addition of nutrients on the mineralization of mecoprop in various environmental samples has been studied. These studies reveal the influence of microbial communities and nutrient amendments on the degradation kinetics of herbicides, providing valuable information for environmental management and bioremediation strategies (de Lipthay et al., 2007).

Propriétés

IUPAC Name |

2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-YFNZQJCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

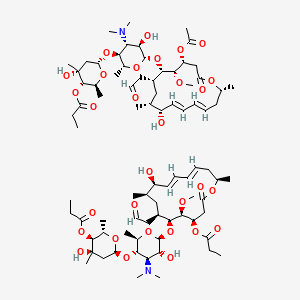

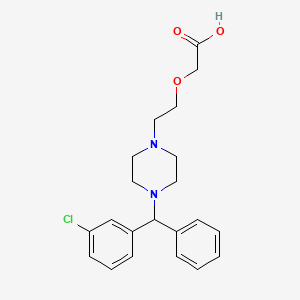

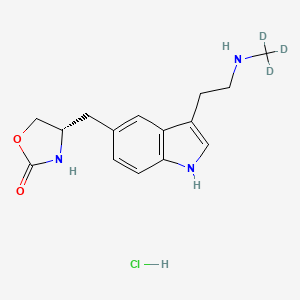

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)